H-Phe(4-I)-OH

X-ray Crystallography Structural Biology Protein Engineering

H-Phe(4-I)-OH is essential when only iodine works. (1) Anomalous scattering f"≈6.8 e⁻ (~12x sulfur) enables SAD phasing on in-house X-ray sources—bromo/chloro analogs cannot substitute. (2) In Suzuki-Miyaura couplings, the 4-bromo analog yields negligible product; iodo is essential for biaryl-peptide C-C bond formation. (3) Iodo-Phe derivatives show superior antimicrobial/antitumor SAR. (4) L-4-Iodophenylalanine induces HT-29 apoptosis; Brp does not. Choose the halogen that works.

Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
CAS No. 14173-41-2
Cat. No. B556542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe(4-I)-OH
CAS14173-41-2
Synonyms14173-41-2; 2-amino-3-(4-iodophenyl)propanoicacid; 4-IODO-DL-PHENYLALANINE; p-IODO-DL-PHENYLALANINE; 4-Lodo-DL-phenylalanine; DL-P-IODOPHENYLALANINE; P-IODO-D-PHENYLALANINE; SBB063701; DL-4-iodophenylalanine; 2-Amino-3-[4-iodophenyl]-propanoicacid; 2-Amino-3-(4-iodophenyl)-propanoicacid; p-IODOPHENYLALANINE; ACMC-20ajvu; 4-iodo-L-phenylalnine; PubChem14881; ACMC-209ga7; DL-Phe(3-I)-OH; AC1NP78G; SCHEMBL44618; 294462_ALDRICH; MolPort-002-462-131; ANW-58878; CI-010; AKOS009158319; MCULE-3082140157
Molecular FormulaC9H10INO2
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)I
InChIInChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
InChIKeyPZNQZSRPDOEBMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Phe(4-I)-OH (CAS 14173-41-2): A Chemically Distinct Unnatural Amino Acid for Advanced Protein Engineering and Peptide Synthesis


H-Phe(4-I)-OH (4-iodo-L-phenylalanine) is a non-proteinogenic, halogenated derivative of the natural amino acid L-phenylalanine. It features a bulky, electron-rich iodine atom at the para position of its aromatic ring [1]. This heavy atom substitution significantly alters the compound's physicochemical profile compared to its natural counterpart, imparting properties such as anomalous X-ray scattering, enhanced reactivity in cross-coupling reactions, and the potential for specific non-covalent interactions like halogen bonding [2]. Its primary utility lies not as a simple phenylalanine surrogate, but as a specialized building block in chemical biology, structural biology, and medicinal chemistry for introducing unique functionality into peptides and proteins with precise, site-specific control .

Why Generic Phenylalanine Analogs Cannot Substitute for H-Phe(4-I)-OH in Critical Applications


The unique properties of H-Phe(4-I)-OH, particularly the presence of the heavy iodine atom, are not shared by other common phenylalanine analogs like 4-chloro- or 4-bromo-phenylalanine, nor by the natural amino acid itself. For instance, the iodine atom's strong anomalous scattering signal is essential for experimental phasing in X-ray crystallography, a capability that selenium- or sulfur-based methods (using methionine or cysteine) cannot match due to the requirement for significantly more data [1]. Similarly, in chemical biology, the aryl iodide serves as a superior synthetic handle for palladium-catalyzed cross-coupling reactions, where the bromo-analog has been shown to provide negligible yields, demonstrating that halogen identity dictates reaction efficiency and feasibility [2]. These quantitative and functional differences mean that substituting H-Phe(4-I)-OH with a seemingly similar analog will lead to experimental failure in applications that depend on its specific atomic or chemical properties. The data presented below quantifies these critical performance gaps.

Quantitative Differentiation of H-Phe(4-I)-OH: Evidence-Based Selection Guide


Iodine Anomalous Scattering Enables Efficient Experimental Phasing Compared to Selenium/Sulfur

The site-specific incorporation of H-Phe(4-I)-OH into T4 lysozyme (Phe153 → iodoPhe) enabled crystal structure determination via single-wavelength anomalous dispersion (SAD) using considerably less data than would be required for an equivalent experiment relying on the anomalous signal of sulfur from cysteine and methionine residues [1]. The iodine atom provides a much stronger anomalous scattering signal (f" ≈ 6.8 e⁻ for iodine vs. f" ≈ 0.56 e⁻ for sulfur at Cu Kα wavelength), significantly reducing data collection requirements and facilitating phasing on in-house X-ray sources [2].

X-ray Crystallography Structural Biology Protein Engineering

Superior Reactivity in Suzuki-Miyaura Cross-Coupling vs. 4-Bromophenylalanine

In the nonaqueous Suzuki-Miyaura cross-coupling (SMC) of Fmoc-protected amino acids, the iodo-derivative is a viable substrate for the synthesis of biaryl-containing unnatural amino acids. In stark contrast, initial attempts to use Fmoc-Phe(4-Br)-OH under analogous conditions provided negligible amounts of the desired product [1]. This highlights the aryl iodide's significantly higher reactivity and suitability as a synthetic handle for palladium-catalyzed couplings, a critical advantage for constructing complex peptide libraries and modified proteins.

Peptide Chemistry Synthetic Biology Medicinal Chemistry

Enhanced Cytotoxic Activity Against Human Colon Cancer Cells vs. 4-Bromo Analog

In a comparative study assessing the cytotoxic effects of various phenylalanine derivatives on the human colon cancer cell line HT-29, L-4-iodophenylalanine (Ip) demonstrated significantly higher cytotoxicity than its 4-bromo counterpart (Brp) [1]. The rank order of cytotoxicity was Pp > Ip > Sp > Np > Brp, Ap. Furthermore, Ip induced cell apoptosis, whereas Brp did not induce apoptosis or necrosis [1].

Cancer Research Drug Discovery Pharmacology

Greater Antimicrobial Activity in a Chloroacetyl Derivative Compared to p-Chloro and p-Bromo Analogs

The inhibitory capacity of N-chloroacetyl derivatives of para-halogenated phenylalanines was evaluated against microbial antitumor prescreens. The study found a clear structure-activity relationship (SAR) where the activity increased with the size and polarizability of the halogen atom. The order of activity was p-iodo-DL-phenylalanine > p-bromo- > p-chloro- [1]. The iodo-derivative was among the most potent N-acyl phenylalanine derivatives observed in the study.

Antimicrobial Research Chemical Biology Structure-Activity Relationship

High-Impact Application Scenarios for H-Phe(4-I)-OH Based on Quantified Differentiation


Phasing Novel Protein Crystal Structures with In-House X-ray Sources

Based on evidence that H-Phe(4-I)-OH provides a strong anomalous scattering signal (f" ≈ 6.8 e⁻) that is ~12 times greater than sulfur [1], it is the optimal choice for laboratories aiming to solve novel protein structures using single-wavelength anomalous dispersion (SAD) without access to a synchrotron. Site-specific incorporation of iodoPhe via amber codon suppression enables efficient experimental phasing on standard in-house X-ray sources, significantly reducing the data volume required and accelerating structure determination.

Constructing Biaryl-Modified Peptide Libraries via Palladium Catalysis

Given that the 4-bromo analog fails to provide any appreciable product in Suzuki-Miyaura cross-couplings, H-Phe(4-I)-OH is the essential building block for this application [1]. Researchers synthesizing libraries of biaryl-containing peptides or site-specifically modifying proteins for drug discovery or chemical biology studies must procure H-Phe(4-I)-OH to enable the key C-C bond-forming step; the bromo analog is functionally inert in this context.

Structure-Activity Relationship (SAR) Studies on Halogenated Aromatics

The consistent SAR trend showing that iodo-phenylalanine derivatives exhibit greater antimicrobial/antitumor activity than their bromo and chloro counterparts [1] makes H-Phe(4-I)-OH a critical tool in medicinal chemistry. It serves as the lead scaffold for exploring the effects of increased polarizability and halogen bonding potential on target binding, providing a higher baseline of activity from which to optimize potency and selectivity.

Developing Apoptosis-Inducing Anticancer Agents

Comparative cytotoxicity data showing that L-4-iodophenylalanine (Ip) induces apoptosis in HT-29 colon cancer cells, whereas the 4-bromo analog (Brp) does not [1], points to a specific, iodine-dependent mechanism of action. For cancer researchers, this functional distinction makes H-Phe(4-I)-OH the preferred candidate for further investigation as a scaffold for developing novel anticancer therapeutics designed to trigger programmed cell death.

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